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Compound of Interest

Compound Name: Ceritinib D7

Cat. No.: B1472091 Get Quote

Introduction: Ceritinib, sold under the brand name Zykadia®, is a second-generation, orally

bioavailable, and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase

(ALK) tyrosine kinase.[1][2][3] It is primarily utilized in the treatment of ALK-positive metastatic

non-small cell lung cancer (NSCLC), often after the development of resistance to first-

generation inhibitors like crizotinib.[1][4][5][6][7] Ceritinib D7 is the deuterated form of Ceritinib,

commonly used as an internal standard in pharmacokinetic and metabolic studies for the

quantification of Ceritinib by mass spectrometry.[8] The incorporation of seven deuterium atoms

provides a distinct mass shift, facilitating precise quantification without altering the compound's

chemical properties. This guide provides a technical overview of Ceritinib D7, including its

physicochemical properties, representative analytical methodologies, and its biological context.

Physicochemical and Analytical Data
While a Certificate of Analysis (CoA) is specific to a particular manufacturing batch, the

following table summarizes the typical quantitative data and specifications for Ceritinib D7
based on information provided by chemical suppliers.
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Parameter Specification Method

Identity

Chemical Name

5-chloro-N⁴-[2-[(1-

methylethyl)sulfonyl]phenyl]-

N²-[5-methyl-2-[1-(methyl-

d₃)ethoxy-1,2,2,2-d₄]-4-(4-

piperidinyl)phenyl]-2,4-

pyrimidinediamine

IUPAC

Molecular Formula C₂₈H₂₉D₇ClN₅O₃S Elemental Analysis

Formula Weight 565.2 g/mol Mass Spectrometry

CAS Number 1632484-77-5 -

Purity

Deuterated Forms (d₁-d₇) ≥99% Mass Spectrometry

Chemical Purity ≥98% HPLC

Physical Properties

Appearance A solid Visual Inspection

Solubility
Soluble in Methanol and

DMSO
Solubility Test

Data compiled from supplier technical information sheets.[2][8][9]

Biological Mechanism and Signaling Pathway
Ceritinib functions by targeting and inhibiting the ALK receptor tyrosine kinase.[1] In certain

cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of

a fusion gene, most commonly EML4-ALK.[1][10][11] This fusion results in a constitutively

active ALK protein that drives uncontrolled cell proliferation and survival by activating

downstream signaling pathways.[1][10]

Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which

blocks its autophosphorylation.[1][10] This action prevents the activation of key downstream
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signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, ultimately

leading to cell cycle arrest and apoptosis of the cancer cells.[1][4] Ceritinib has demonstrated

significantly higher potency against ALK than first-generation inhibitors and remains effective

against several crizotinib-resistant mutations.[4]
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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival

pathways.

Experimental Protocols
Purity Determination by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
This protocol describes a representative method for determining the chemical purity of

Ceritinib. Such methods are essential for quality control in pharmaceutical formulations.[12]

1. Objective: To quantify Ceritinib and separate it from potential impurities using RP-HPLC with

UV detection.

2. Materials and Reagents:

Ceritinib Reference Standard

Ceritinib D7 Sample

Acetonitrile (HPLC Grade)

Water (HPLC Grade)

Buffer solution (e.g., Ammonium Formate)

Kromosil C18 column or equivalent

3. Chromatographic Conditions:

Mobile Phase: Acetonitrile and Buffer (e.g., 60:40 v/v)[12]

Column: Kromosil C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12]

Flow Rate: 1.0 mL/min[12]

Detection Wavelength: 320 nm[12]

Injection Volume: 10 µL
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Column Temperature: Ambient

4. Standard and Sample Preparation:

Standard Solution: Accurately weigh and dissolve the Ceritinib reference standard in a

suitable solvent (e.g., Methanol or DMSO, diluted with mobile phase) to achieve a known

concentration (e.g., 100 µg/mL).

Sample Solution: Prepare the Ceritinib D7 sample in the same manner as the standard

solution to a similar concentration.

5. Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a blank (diluent) to ensure no interfering peaks are present.

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking

for retention time consistency, peak area reproducibility, and theoretical plates).

Inject the sample solution.

Identify the Ceritinib peak in the sample chromatogram by comparing its retention time with

that of the standard.

Calculate the purity of the sample by comparing the peak area of the analyte to the total area

of all peaks in the chromatogram (Area Percent method).

6. Acceptance Criteria:

The purity of Ceritinib D7 should be ≥98%.

System suitability parameters (e.g., %RSD of peak areas <2.0%) must be met.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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